molecular formula C7H10N2O B1309440 2-(Methylamino)pyridine-3-methanol CAS No. 32399-12-5

2-(Methylamino)pyridine-3-methanol

Cat. No. B1309440
CAS RN: 32399-12-5
M. Wt: 138.17 g/mol
InChI Key: VYPMWCUNCNMNOM-UHFFFAOYSA-N
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Description

2-(Methylamino)pyridine-3-methanol is a chemical compound that can be derived from pyridine through various chemical reactions. The compound is of interest due to its potential applications in chemical synthesis and pharmaceuticals. The papers provided discuss different aspects of pyridine chemistry, including methylation reactions, complex formation, and the synthesis of related compounds.

Synthesis Analysis

The synthesis of methylated pyridine derivatives is a topic of interest in the provided papers. For instance, the vapour phase methylation of pyridine with methanol over the Zn1−xMnxFe2O4 ferrite system has been studied, leading to the formation of 2-picoline and 3-picoline as major products . The methylation of methyl 2-pyridinecarboxylate in methanol has also been explored, with methylation occurring at different positions on the pyridine ring depending on the presence of acid and the excitation of the ester group . These studies provide insights into the synthesis routes that could potentially be applied to synthesize 2-(Methylamino)pyridine-3-methanol.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is influenced by the nature of the substituents and the metal ions they interact with. For example, the paper discussing the methanolysis of pyridine-2-carbonitrile in the coordination sphere of copper(II), cobalt(II), and nickel(II) reveals the formation of complexes with O-methyl-pyridine-2-carboximidate as a ligand . The stereochemistry and mode of ligand coordination are determined by various techniques, including X-ray diffraction. These findings suggest that the molecular structure of 2-(Methylamino)pyridine-3-methanol could also be influenced by similar interactions.

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives is highlighted in the papers. For instance, the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles lead to the formation of different substituted products and heterocyclic compounds . This indicates that 2-(Methylamino)pyridine-3-methanol may also undergo a variety of chemical reactions, potentially leading to the formation of diverse products with different functional groups.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 2-(Methylamino)pyridine-3-methanol, they do provide information on related compounds. For example, the photoluminescent properties of certain pyridine complexes have been studied, which could suggest that 2-(Methylamino)pyridine-3-methanol may also exhibit interesting optical properties . The papers also discuss the influence of different metals on the properties of pyridine complexes, which could be relevant for understanding the behavior of 2-(Methylamino)pyridine-3-methanol in various chemical environments .

Scientific Research Applications

Chemosensor Development

2-(Methylamino)pyridine-3-methanol and its derivatives are pivotal in the development of chemosensors, particularly for detecting transition metal ions. One such derivative, 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione, shows selective coordination to metal ions like Cu2+ in methanol or methanol–water mixtures. This coordination leads to a visible color change from orange to intense blue, which is crucial for visual detection applications. The study also explores the molecular recognition abilities of these compounds towards various metal ions, emphasizing the role of nitrogen atoms and oxygen in the complexation process. The research provides insights into the detection limits and the interaction mechanisms of these chemosensors with metal ions, underlining their potential in selective metal ion detection (Gosavi-Mirkute et al., 2017).

Catalysis and Organic Synthesis

Pyridine derivatives, including 2-(Methylamino)pyridine-3-methanol, are integral in catalytic processes and organic synthesis. For instance, a study demonstrates the use of pyridines in the methylation of aromatic rings, a reaction crucial in organic chemistry and drug discovery. The research introduces a catalytic method that leverages methanol and formaldehyde, emphasizing the oscillating reactivity pattern where aromatic compounds become nucleophilic after activation by reduction. This methodology opens new avenues for the direct introduction of methyl groups onto aromatic compounds, facilitating complex organic synthesis (Grozavu et al., 2020).

Coordination Chemistry and Material Science

The compound and its related structures find extensive use in coordination chemistry, contributing to the synthesis of complex molecular architectures. A study involving pyridine derivatives highlights the synthesis of mono- and dinuclear nickel complexes. These complexes exhibit unique structural features and catalytic properties, particularly in the oligomerization of ethylene. The research not only details the synthesis and structural characterization of these complexes but also compares various ligands, shedding light on the potential applications of these compounds in catalytic processes and material science (Kermagoret & Braunstein, 2008).

Safety And Hazards

2-(Methylamino)pyridine-3-methanol is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

2-(Methylamino)pyridine-3-methanol is used as an organic synthesis intermediate and a pharmaceutical intermediate . Its future directions could involve its use in the synthesis of new compounds and in various industrial applications.

properties

IUPAC Name

[2-(methylamino)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-8-7-6(5-10)3-2-4-9-7/h2-4,10H,5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPMWCUNCNMNOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406224
Record name [2-(Methylamino)pyridin-3-yl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)pyridine-3-methanol

CAS RN

32399-12-5
Record name 2-(Methylamino)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32399-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methylamino)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(methylamino)pyridin-3-yl]methanol
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Synthesis routes and methods I

Procedure details

To a solution of t-butyl 2-(methylamino)nicotinate (45.0 g, 0.216 mol) in dry THF (500 mL) cooled in an ice-bath was added LiAlH4 (9.84 g, 0.259 mol) portionwise over a period of 30 min. After stiring for 1 h at 0° C., the mixture was warmed to room temperature and stirred for 2 h. After cooling in an ice-bath, the excess LiAlH4 was decomposed completely by the careful addition of H2O (10 mL) and 1N NaOH aqueous solution (10 mL). Na2SO4 (100 g) was added and the mixture was filtered through a pad of celite. The filtrate was evaporated under reduced pressure and the resulting residue was purified by column chromatography (400 g of silica gel, eluent: DCM/MeOH=20/1−10/1) to give the desire product which was further purified by recrystallization from DCM-hexane to give 3-hydroxymethyl-2-(N-methylamino)pyridine (m) (22.7 g, 76%); 1H NMR (CDCl3): δ 2.30 (brs, 1H), 3.01 (d, J=4.6 Hz, 3H), 4.58 (s, 2H), 5.40 (brs, 1H), 6.50 (dd, J=5.1 and 7.3 Hz, 1H), 7.21 (dd, J=1.7 and 7.3 Hz, 1H), 8.08 (dd, J=1.7 and 5.1 Hz, 1H).
Quantity
45 g
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reactant
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500 mL
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9.84 g
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10 mL
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10 mL
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100 g
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Synthesis routes and methods II

Procedure details

Under a nitrogen gas stream, 14.4 g (0.38 mol) of lithium aluminum hydride was added to tetrahydrofuran (300 mL) under ice cooling, and a tetrahydrofuran (100 mL) solution of crude 2-(methylamino)nicotinic acid was added dropwise to the above mixture. The resulting mixture was stirred overnight at room temperature. Ethyl acetate was added to the reaction mixture, and 152 mL of a 10% aqueous solution of sodium hydroxide was further added thereto. Insoluble materials were filtered off. The filtrate was concentrated, and the residue was purified by column chromatography (ethyl acetate:n-hexane=1:1 to 4:1). Thus, 9.10 g (yield: 35%) of the title compound was obtained as a pale yellow viscous product.
Quantity
14.4 g
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reactant
Reaction Step One
Quantity
300 mL
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reactant
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100 mL
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[Compound]
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aqueous solution
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Yield
35%

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